molecular formula C20H26N2O2 B5877956 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B5877956
M. Wt: 326.4 g/mol
InChI Key: GNYVCOXHVBTUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as L-745,870, is a highly selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by scientists at Merck & Co. as part of their effort to develop new drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, L-745,870 has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism of Action

2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol works by blocking the activity of the dopamine D4 receptor, which is believed to play a role in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol reduces the activity of dopamine in certain areas of the brain, which may help to reduce the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol are still being studied, but preliminary research suggests that it may have a number of effects on the brain and other organs. For example, studies have shown that 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol can reduce the release of dopamine in the prefrontal cortex, which is believed to be involved in the regulation of cognitive function. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been shown to reduce the activity of the hypothalamus-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high selectivity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its relatively low potency, which means that high concentrations of the drug may be required to achieve significant effects.

Future Directions

There are several potential future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is the development of more potent and selective D4 receptor antagonists, which may have greater therapeutic potential for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is the study of the role of the D4 receptor in other physiological and pathological processes, such as addiction, Parkinson's disease, and ADHD. Finally, research on the pharmacokinetics and pharmacodynamics of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol may help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves several steps, starting with the reaction of 2-methoxyphenol with formaldehyde and dimethylamine to form the intermediate 2-(dimethylamino)methyl-6-methoxyphenol. This intermediate is then reacted with 2,5-dimethylphenylpiperazine in the presence of a palladium catalyst to yield the final product, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. The overall yield of this synthesis is around 20%.

Scientific Research Applications

2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. Studies have shown that 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is highly selective for the dopamine D4 receptor, which is believed to play a role in the pathogenesis of schizophrenia. In preclinical studies, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to reduce the symptoms of schizophrenia in animal models, suggesting that it may have potential as a new treatment for this disorder.

properties

IUPAC Name

2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15-7-8-16(2)18(13-15)22-11-9-21(10-12-22)14-17-5-4-6-19(24-3)20(17)23/h4-8,13,23H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYVCOXHVBTUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

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